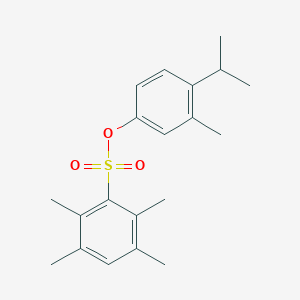
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate, also known as TPPTS, is a sulfonated phosphine ligand that is widely used in catalysis. TPPTS is a highly efficient and versatile ligand that can be used in a variety of catalytic reactions, including hydrogenation, hydroformylation, and Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Sulfonate Chemistry in Organic Synthesis
Sulfonates, including phenyl sulfonates, are pivotal in organic synthesis, serving as intermediates in various reactions. The Julia-Kocienski olefination is a notable example, where sulfones act as key reagents to form alkenes through reactions with carbonyl compounds. This method has been applied to synthesize methoxylated stilbenes, including derivatives of resveratrol, highlighting the sulfonates' role in constructing complex molecular architectures (D. A. Alonso et al., 2005).
Material Science and Molecular Design
In the realm of materials science, sulfonate derivatives have been explored for their potential in creating nonlinear optical materials. The synthesis of single crystals with specific sulfonate functionalities demonstrates their utility in designing compounds with desirable electronic and optical properties, crucial for applications in optoelectronics and photonics (V. Parol et al., 2020).
Catalysis and Green Chemistry
Sulfonates also play a significant role in catalysis, where metal coordination polymers containing phenyl sulfonate groups have been used as catalysts in solvent-free conditions. This approach aligns with the principles of green chemistry by reducing the need for hazardous solvents and promoting more sustainable synthetic strategies (Jin-Hua Wang et al., 2015).
Antimicrobial Research
In medicinal chemistry, sulfonate derivatives are investigated for their antimicrobial properties. Compounds with sulfonate groups have shown promising activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (A. Fadda et al., 2016).
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2,3,5,6-tetramethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3S/c1-12(2)19-9-8-18(11-15(19)5)23-24(21,22)20-16(6)13(3)10-14(4)17(20)7/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDUIQETKTPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896585.png)
![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)
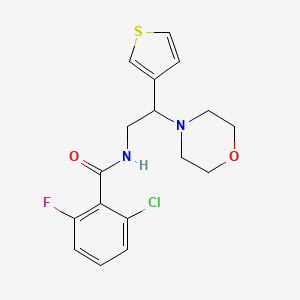

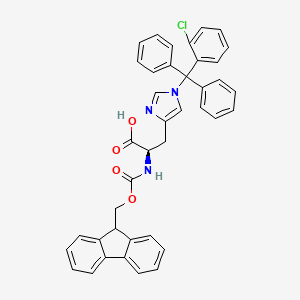

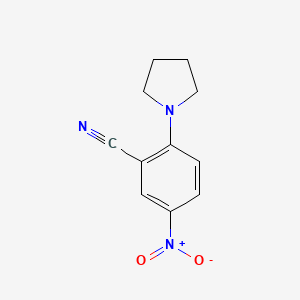

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)

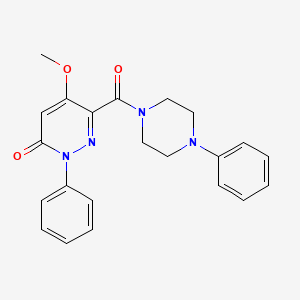
![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)
![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)